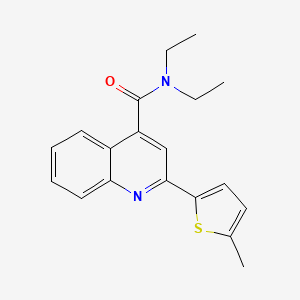
N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as DMQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.
Wirkmechanismus
N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide acts as a competitive antagonist of AMPA receptors, binding to the receptor site and preventing the activation of the receptor by glutamate. This results in a decrease in the excitatory neurotransmission mediated by AMPA receptors.
Biochemical and physiological effects:
N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit long-term potentiation (LTP) in the hippocampus, a process that is thought to underlie learning and memory. It has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine, suggesting a potential role in the treatment of addiction. Additionally, N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its potency and selectivity as an AMPA receptor antagonist, which allows for precise manipulation of AMPA receptor function in experimental settings. However, one limitation is that N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide does not distinguish between different subunits of AMPA receptors, which may have different functions and regulatory mechanisms.
Zukünftige Richtungen
There are several future directions for research involving N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. One area of interest is the role of AMPA receptors in synaptic plasticity and learning and memory, particularly in the context of neurodegenerative diseases. Another area of interest is the potential therapeutic use of N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in the treatment of addiction and other psychiatric disorders. Additionally, further investigation is needed to understand the specific mechanisms underlying the neuroprotective effects of N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide and its potential as a therapeutic agent for neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been extensively used in scientific research to study the function and regulation of AMPA receptors. It has been shown to be a potent and selective antagonist of AMPA receptors, blocking their activation by glutamate. This has allowed researchers to investigate the role of AMPA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, addiction, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-4-21(5-2)19(22)15-12-17(18-11-10-13(3)23-18)20-16-9-7-6-8-14(15)16/h6-12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJCRVZONTZXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 5-[(4-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3481269.png)

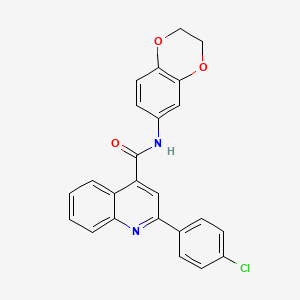
![2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3481310.png)



![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline](/img/structure/B3481336.png)
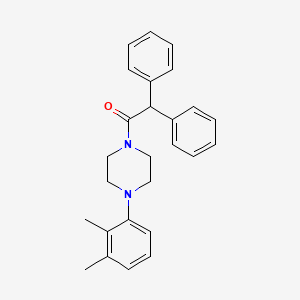
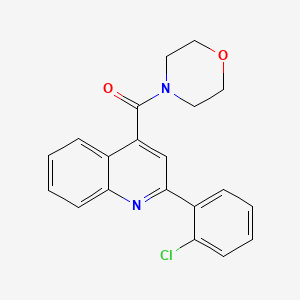
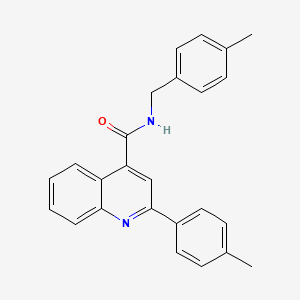
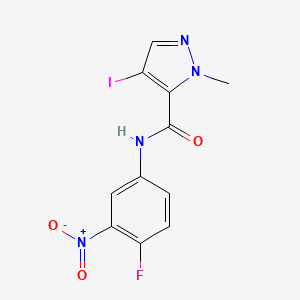
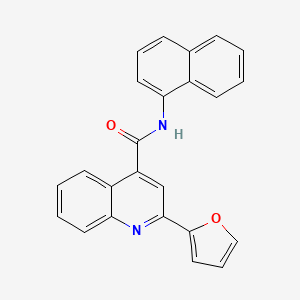
![N-[4-(aminocarbonyl)phenyl]-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B3481372.png)